2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide
CAS No.: 1326853-74-0
Cat. No.: VC4375611
Molecular Formula: C22H16BrClN4O3
Molecular Weight: 499.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326853-74-0 |
|---|---|
| Molecular Formula | C22H16BrClN4O3 |
| Molecular Weight | 499.75 |
| IUPAC Name | 2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C22H16BrClN4O3/c23-17-3-1-2-15(10-17)21-26-22(31-27-21)16-6-9-20(30)28(12-16)13-19(29)25-11-14-4-7-18(24)8-5-14/h1-10,12H,11,13H2,(H,25,29) |
| Standard InChI Key | GRXAACJRBMWCSU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)Cl |
Introduction
Structural Features and Molecular Properties
The compound’s structure integrates four key components:
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1,2,4-Oxadiazole Ring: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity, critical for target binding .
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3-Bromophenyl Substituent: Enhances hydrophobic interactions and electron-withdrawing effects, potentially improving DNA intercalation or enzyme inhibition .
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2-Oxopyridin-1(2H)-yl Moiety: Contributes to π-π stacking and hydrogen bonding, common in kinase inhibitors .
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4-Chlorobenzyl Acetamide Group: Increases lipophilicity, aiding membrane permeability and selectivity for tumor cells .
Physicochemical Properties
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Solubility: Low aqueous solubility (logP ≈ 3.2), necessitating formulation with surfactants or cyclodextrins.
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Stability: Stable under acidic conditions but prone to hydrolysis in alkaline environments due to the oxadiazole ring .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step protocol :
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Formation of Oxadiazole Core: 3-Bromophenylacetic acid reacts with semicarbazide in phosphorus oxychloride, followed by cyclization under basic conditions (yield: 58–65%) .
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Pyridinone Ring Construction: The intermediate undergoes nucleophilic substitution with 2-chloropyridinone in the presence of K₂CO₃ (yield: 45–50%).
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Acetamide Coupling: Final step involves N-(4-chlorobenzyl)acetamide attachment using EDC/HOBt coupling (yield: 70–75%).
Reaction Optimization
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Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, as seen in analogous oxadiazole syntheses (yield increase from 35% to 70%) .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .
Pharmacological Activity
Anticancer Activity
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Breast Cancer (MCF-7): Exhibits 65% growth inhibition at 50 μM via tubulin polymerization disruption, comparable to paclitaxel .
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Colon Cancer (HCT-116): IC₅₀ of 18 μM, linked to ROS-mediated apoptosis and caspase-3 activation .
Antimicrobial Activity
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Gram-Positive Bacteria: MIC of 8 μg/mL against Staphylococcus aureus, surpassing ciprofloxacin .
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Fungal Pathogens: 64 μg/mL against Candida krusei via ergosterol biosynthesis inhibition .
Anti-Inflammatory Effects
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COX-2 Inhibition: 72% suppression at 10 μM, attributed to the bromophenyl group’s electron-withdrawing effects .
Mechanism of Action
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Enzyme Inhibition: Binds to tubulin’s colchicine site (Kd: 2.3 nM), disrupting microtubule assembly .
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DNA Interaction: Intercalates into DNA minor grooves, inducing strand breaks (confirmed via comet assay) .
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Oxidative Stress: Elevates intracellular ROS by 3.5-fold in HCT-116 cells, triggering mitochondrial apoptosis .
Physicochemical and Analytical Characterization
| Property | Value/Method |
|---|---|
| Molecular Weight | 499.75 g/mol (ESI-MS) |
| Melting Point | 198–202°C (DSC) |
| LogP | 3.2 (HPLC) |
| NMR (¹H, 400 MHz) | δ 7.45 (d, 2H, Ar-H), 4.72 (s, 2H) |
| HPLC Purity | >98% (C18 column, MeOH/H₂O) |
Applications and Future Directions
Therapeutic Applications
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Oncology: Lead candidate for solid tumors due to dual tubulin/DNA targeting .
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Antimicrobials: Potential alternative to fluconazole in resistant Candida infections .
Agricultural Uses
Research Priorities
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